3-(2-Chloro-4-fluoro-phenoxy)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-4-fluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C9H7ClFNO It is characterized by the presence of a chloro and fluoro substituent on a phenoxy ring, attached to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluoro-phenoxy)propanenitrile typically involves the reaction of 2-chloro-4-fluorophenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase-transfer catalysis and other advanced techniques may be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxypropanenitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(2-Chloro-4-fluoro-phenoxy)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluoro-phenoxy)propanenitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, though detailed studies are required to elucidate these pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenoxy)propanenitrile: Similar structure but lacks the chloro substituent.
3-(2-Chloro-4-(trifluoromethyl)phenoxy)propanenitrile: Contains a trifluoromethyl group instead of a fluoro group.
3-(2-Chloro-4-methylphenoxy)propanenitrile: Contains a methyl group instead of a fluoro group
Uniqueness
3-(2-Chloro-4-fluoro-phenoxy)propanenitrile is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring, which can influence its reactivity and applications. The combination of these substituents can enhance its potential as an intermediate in various chemical syntheses and its utility in different scientific research fields .
Properties
Molecular Formula |
C9H7ClFNO |
---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
3-(2-chloro-4-fluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7ClFNO/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6H,1,5H2 |
InChI Key |
USSPRFJKBGQMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.